![molecular formula C11H5BrOS B2786053 6-bromo-2H-naphtho[1,8-bc]thiophen-2-one CAS No. 20875-65-4](/img/structure/B2786053.png)
6-bromo-2H-naphtho[1,8-bc]thiophen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-2H-naphtho[1,8-bc]thiophen-2-one is a chemical compound that belongs to the class of naphthothiophene ketones. It has a molecular formula of C11H5BrOS .
Synthesis Analysis
The synthesis of this compound was prepared from naphthalene-1-thiol . The thiophenone core was hydrolyzed and dimethylated . More details about the synthesis process can be found in the referenced paper .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C11H5BrOS . The molecular weight is 265.12.Scientific Research Applications
Derivative Synthesis
6-bromo-2H-naphtho[1,8-bc]thiophen-2-one is a compound that has been explored in the context of synthesizing various derivatives. For instance, derivatives including alcohols, ketones, and halogen derivatives of partially reduced naphtho-[1,8-bc] thiophene have been synthesized, as well as the sulfones of several of these compounds (Campaigne & Knapp, 1970). Another study focused on the reactivity of 2-bromothiapseudophenalenone and 2-bromothiapseudophenalenium salt, leading to the synthesis of substituted hydroxyiminothiapseudophenalenone derivatives (Neidlein & Seel, 1977).
Material Studies
Research has also been conducted in the field of material studies. One notable study involves the copper-catalyzed synthesis of polysubstituted (Z)-2H-naphtho[1,8-bc]thiophenes. These compounds exhibited solid emission, suggesting potential use in optoelectronic conjugated materials (Zhang et al., 2021).
Mass Spectrometry Analysis
The high-resolution mass spectra of derivatives of naphtho[1,8-bc]-thiophen have been analyzed, emphasizing the stability of the naphtho-[1,8-bc]thienylium cation. This is significant for understanding the structural and chemical properties of these derivatives (Hawthone & Porter, 1968).
Synthesis and Reactivity Studies
Extensive research has been conducted on the synthesis and reactivity of various naphtho[1,8-bc]thiophene derivatives. For example, a study on the synthesis and functionalization of 3-bromonaphtho[2,3b]thiophene, a linear sulfur-containing polycyclic aromatic hydrocarbon, showcased the preparation of a versatile set of derivatives (Burke et al., 2021).
Future Directions
The synthesized polysubstituted (Z)-2H-naphtho[1,8-bc]thiophenes exhibited solid emission, which made them potential candidates for use in optoelectronic conjugated materials . This suggests that 6-bromo-2H-naphtho[1,8-bc]thiophen-2-one and its derivatives could have potential applications in the field of optoelectronics.
properties
IUPAC Name |
9-bromo-2-thiatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaen-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5BrOS/c12-8-4-5-9-10-6(8)2-1-3-7(10)11(13)14-9/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXKRCALJDCYGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5BrOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.